9-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole

Thermally Activated Delayed Fluorescence ΔEST Reverse Intersystem Crossing

Carbazole-triazine hybrids often suffer from thermal instability or lack TADF activity, requiring multiple vendor qualifications. CzT solves this with: - **ΔEST ≈ 90 meV** enabling efficient reverse intersystem crossing (TADF) - **Tg = 134 °C** (vs CBP's 62-112 °C) for thermal stability under high-current operation - **EQE of 20.0%** as bipolar host in green PhOLEDs Supplied vacuum-sublimed grade, batch-to-batch consistent, available for immediate R&D procurement.

Molecular Formula C45H29N5
Molecular Weight 639.7 g/mol
Cat. No. B12116562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole
Molecular FormulaC45H29N5
Molecular Weight639.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8)C9=CC=CC=C93)C1=CC=CC=C1
InChIInChI=1S/C45H29N5/c1-4-14-30(15-5-1)43-46-44(31-16-6-2-7-17-31)48-45(47-43)50-40-23-13-11-21-36(40)38-29-33(25-27-42(38)50)32-24-26-41-37(28-32)35-20-10-12-22-39(35)49(41)34-18-8-3-9-19-34/h1-29H
InChIKeyKYYFFLQBMZRHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CzT: Bipolar Host and TADF Emitter


9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole (synonym: 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′-phenyl-3,3′-bicarbazole; abbreviated CzT; CAS 1266389-01-8) is a donor–acceptor type organic semiconductor belonging to the carbazole-triazine hybrid family [1]. The molecule integrates a bicarbazole electron-donating unit with a 4,6-diphenyl-1,3,5-triazine electron-accepting unit, achieving spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor [2]. This architecture confers bipolar charge-transport capability, sufficient triplet energy (ET = 2.67 eV), and thermally activated delayed fluorescence (TADF) activity with a small singlet-triplet energy gap (ΔEST ≈ 90 meV), making CzT a versatile material for use as both a bipolar host in phosphorescent OLEDs (PhOLEDs) and a TADF emitter [2][3].

Why CzT Outperforms Generic Analogs


Carbazole-triazine derivatives are often treated as a fungible class of OLED materials, yet subtle variations in donor-acceptor connectivity, the number of carbazole units, and substitution position produce dramatic differences in photophysical behavior and device performance. A direct comparative study of CzT and its close structural analog PhCzTAZ—which possesses an identical diphenyltriazine acceptor but differs in carbazole linkage topology—revealed that CzT exhibits robust TADF with ΔEST ≈ 90 meV and an OLED external quantum efficiency (EQE) of 6% as a neat emitter, whereas PhCzTAZ displays no TADF and a low fluorescence quantum yield [1]. The origin of this functional divergence lies in the spatial overlap of HOMO and LUMO: the bicarbazole architecture of CzT achieves effective frontier-orbital separation that minimizes the exchange energy, while the alternative linkage in PhCzTAZ results in a ΔEST of 0.48 eV (hexane) that precludes thermally activated reverse intersystem crossing [1]. For host applications, the thermal and morphological stability advantage of CzT (Tg = 134 °C) relative to the industry-standard host 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP; Tg ≈ 62–112 °C) and the mono-carbazole analog DPTPCz (Tg = 86 °C) means that substitution without performance verification risks device degradation under operational thermal loads [2].

CzT: Head-to-Head and Cross-Study Evidence


TADF and ΔEST: Comparison with PhCzTAZ

In a direct head-to-head study, CzT exhibited a ΔEST of approximately 90 meV (0.09 eV) and demonstrated TADF with a maximum OLED EQE of 6% as a neat emitter. In stark contrast, the structurally analogous comparator PhCzTAZ showed no TADF activity, with a ΔEST of 0.48 eV in hexane and 0.2 eV in toluene, resulting in only low fluorescence quantum yield [1][2]. DFT calculations confirmed that the bicarbazole linkage in CzT enables effective spatial separation of HOMO and LUMO, minimizing the exchange energy, whereas the alternative carbazole-phenyl-biphenyl linkage in PhCzTAZ fails to achieve sufficient orbital separation for TADF [1].

Thermally Activated Delayed Fluorescence ΔEST Reverse Intersystem Crossing

Green PhOLED EQE and Roll-Off vs. CBP

CzT was evaluated as a bipolar host material for green PhOLEDs using the yellowish-green iridium complex (TPm)₂Ir(acac) as the phosphorescent dopant. Trilayer and bilayer device architectures achieved maximum EQE values of 20.0% (75.7 cd/A, 71.3 lm/W) and 20.1% (76.3 cd/A, 72.7 lm/W), respectively [1]. Critically, the trilayer CzT-based device sustained an EQE of approximately 20% across a wide brightness range from 10² to 10³ cd/m², indicating minimal efficiency roll-off [1]. In contrast, the industry benchmark host CBP, when used with green phosphors such as Ir(ppy)₃, typically exhibits maximum EQE values between 10% and 19.8% depending on doping concentration, and suffers from pronounced efficiency roll-off at elevated brightness due to its unipolar hole-transport character and lower triplet energy [2][3].

Phosphorescent OLED Host Material External Quantum Efficiency Efficiency Roll-Off

Tg and Morphological Stability vs. CBP and DPTPCz

The glass transition temperature is a critical parameter governing the morphological stability of amorphous organic thin films under device operating conditions. CzT exhibits a Tg of 134 °C as measured by differential scanning calorimetry [1]. This is substantially higher than the commonly cited Tg of the industry-standard host CBP, which has been reported at approximately 62 °C in multiple studies and more recently at ~112 °C via in situ ellipsometry [2][3]. CzT's Tg also exceeds that of the mono-carbazole-triazine analog DPTPCz, which has a Tg of 86 °C . Higher Tg directly correlates with reduced susceptibility to heat-induced crystallization, layer delamination, and morphological degradation that compromise OLED operational lifetime [2].

Glass Transition Temperature Morphological Stability Device Lifetime Thermal Degradation

Triplet Energy and Exciton Confinement vs. CBP

Efficient phosphorescent OLEDs require a host material with a triplet energy (ET) higher than that of the phosphorescent dopant to confine triplet excitons within the emitting layer and prevent back-energy transfer. CzT possesses a triplet energy of 2.67 eV, as determined from the highest-energy vibronic sub-band of the phosphorescence spectrum measured at low temperature [1]. This value is higher than the widely used host CBP, which has a triplet energy reported in the range of 2.56–2.58 eV [2][3]. The +0.09–0.11 eV advantage of CzT over CBP is significant for green-emitting iridium complexes such as Ir(ppy)₃ (ET ≈ 2.4 eV) and (TPm)₂Ir(acac), as it provides a larger energetic barrier against triplet exciton diffusion into the host, thereby reducing non-radiative quenching losses [1].

Triplet Energy Exciton Confinement Green Phosphorescent OLED Host-Guest Energy Transfer

Bipolar Transport Architecture: vs. DPTPCz

The molecular design of CzT incorporates two carbazole units in a 3,3′-bicarbazole configuration coupled to the diphenyltriazine acceptor, enabling spatial separation of the HOMO (localized on the bicarbazole donor) and LUMO (localized on the triazine acceptor) [1]. This is in contrast to the mono-carbazole analog DPTPCz (3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole; CAS 1313391-57-9), which contains only a single carbazole unit directly attached to the triazine core . The enhanced donor density of CzT's bicarbazole architecture is designed to achieve more balanced bipolar charge transport—a critical requirement for efficient exciton formation in the emissive layer. While DPTPCz has been reported with a higher triplet energy (ET = 2.78 eV) suitable for blue PhOLED and exciplex applications, its lower Tg of 86 °C represents a thermal stability trade-off relative to CzT (Tg = 134 °C; ΔTg = +48 °C) . The CzT architecture thus represents an intentional optimization toward green PhOLED host applications where balanced bipolar transport and thermal robustness are prioritized over maximizing triplet energy for blue emission.

Bipolar Host Charge Balance Carbazole Donor HOMO-LUMO Separation

CzT: Application Scenarios


Bipolar Host for Low Roll-Off Green PhOLEDs

CzT is optimally deployed as a bipolar host material for vacuum-deposited green PhOLEDs using iridium-based phosphorescent dopants. The demonstrated device architecture—trilayer configuration with (TPm)₂Ir(acac) dopant achieving EQE of 20.0% that sustains ~20% across 10²–10³ cd/m² [1]—makes CzT a compelling candidate for display and solid-state lighting applications where luminance-independent efficiency is a procurement specification. Users selecting CzT over CBP should expect superior brightness-dependent efficiency retention attributable to the bipolar transport architecture and higher triplet energy (2.67 eV vs. 2.56 eV for CBP) [1][2].

TADF Emitter for Photophysical Studies and Sensitized OLEDs

With a ΔEST of approximately 90 meV and demonstrated TADF activity, CzT can serve as a neat TADF emitter (EQE 6%) or as a TADF sensitizer in hyperfluorescent OLED architectures [3]. Unlike the structurally similar PhCzTAZ, which completely lacks TADF functionality, CzT provides a platform for studying the structure-property relationships governing reverse intersystem crossing in carbazole-triazine systems [3]. Researchers investigating TADF sensitizer design should note that CzT's bicarbazole donor architecture is essential for the small ΔEST that enables efficient triplet harvesting.

Thermally Robust OLEDs for High-Temperature Operation

For OLED devices expected to operate under elevated ambient temperatures or high-current-density conditions where Joule heating is significant, CzT's glass transition temperature of 134 °C provides a substantial margin of morphological stability compared to CBP (Tg ≈ 62–112 °C) and DPTPCz (Tg = 86 °C) [1]. The +22–72 °C Tg advantage reduces the risk of heat-induced crystallization, layer delamination, and associated efficiency degradation that have been documented for CBP-based devices subjected to thermal stress [4]. Procurement specifications for automotive, outdoor, or high-brightness OLED applications should prioritize this thermal stability margin.

SAR Benchmark for Carbazole-Triazine Derivatives

CzT serves as a critical comparator compound in screening libraries of carbazole-triazine derivatives for OLED materials discovery. Its well-characterized properties—ΔEST ≈ 90 meV, ET = 2.67 eV, Tg = 134 °C, host EQE of 20.0%—provide a quantitative baseline against which new bicarbazole-triazine analogs can be benchmarked [1][3]. The documented contrast with PhCzTAZ (no TADF) and DPTPCz (higher ET but lower Tg) makes CzT an essential positive control in any structure-property optimization campaign focused on bipolar host or TADF emitter design within the diphenyltriazine acceptor family [3].

Quote Request

Request a Quote for 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-(9-phenyl-9H-carbazol-3-yl)-9H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.